molecular formula C6H7ClN2O B3043654 3-Chloro-6-methoxy-4-methylpyridazine CAS No. 89466-36-4

3-Chloro-6-methoxy-4-methylpyridazine

Cat. No.: B3043654
CAS No.: 89466-36-4
M. Wt: 158.58 g/mol
InChI Key: KKUVFQSMYKCFAB-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-4-methylpyridazine is a heterocyclic organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-4-methylpyridazine typically involves the chlorination of 6-methoxy-4-methylpyridazine. One common method includes the reaction of 6-methoxy-4-methylpyridazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 6-methoxy-4-methylpyridazine in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyridazine derivatives

Scientific Research Applications

3-Chloro-6-methoxy-4-methylpyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methoxy-4-methylpyridazine is unique due to the specific combination of substituents on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-chloro-6-methoxy-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(10-2)8-9-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUVFQSMYKCFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-36-4
Record name 3-chloro-6-methoxy-4-methylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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